molecular formula C11H12O4 B2811643 2-(4-(Methoxycarbonyl)-2-methylphenyl)acetic acid CAS No. 877858-46-3

2-(4-(Methoxycarbonyl)-2-methylphenyl)acetic acid

Cat. No. B2811643
CAS RN: 877858-46-3
M. Wt: 208.213
InChI Key: VCRYFPSMXFXRIO-UHFFFAOYSA-N
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Description

“2-(4-(Methoxycarbonyl)-2-methylphenyl)acetic acid” is a chemical compound with the CAS Number: 22744-12-3 . It has a molecular weight of 194.19 . The IUPAC name for this compound is 2-(4-(methoxycarbonyl)phenyl)acetic acid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H10O4/c1-14-10(13)8-4-2-7(3-5-8)6-9(11)12/h2-5H,6H2,1H3,(H,11,12) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is stored in a refrigerator . The physical form of the compound can be either solid or liquid .

Scientific Research Applications

Synthetic Applications and Chemical Transformations

2-(4-(Methoxycarbonyl)-2-methylphenyl)acetic acid is involved in various synthetic and chemical transformation processes. Research has highlighted its utility in the synthesis of complex molecules, offering insights into its potential applications across different areas of chemistry.

  • Monofluorinated Small Molecules Synthesis : The study on ortho-fluorophenylglycine, a molecule related to the broader chemical family of methoxycarbonyl phenylacetic acids, demonstrates the structural and bonding characteristics pivotal in designing fluorinated compounds for potential pharmaceutical applications (Burns & Hagaman, 1993).

  • Synthon for Synthesis of Terphenyls : The compound has been utilized as a novel synthon for synthesizing 1,3-terphenyls from aryl ketones, showcasing its versatility in organic synthesis (Ram & Goel, 1996).

  • Stobbe Condensation in Cyclisation Processes : In the realm of cyclisation processes, the Stobbe condensation of methoxycarbonyl-cis-phenylbutenoic acids into phenanthrene derivatives is a notable application, indicating the compound's role in complex organic transformations (Abdel‐Wahhab et al., 1968).

  • Antibacterial Activity Synthesis : Another study discusses the synthesis of 2-[(methoxycarbonyl)methylene]cephalosporins, which are derivatives exhibiting significant Gram-positive antibacterial activity, underlining the compound's importance in medicinal chemistry (Kim et al., 1984).

  • Preparation of [(Diacetoxy)iodo]arenes : It has been efficiently used in the preparation of [(diacetoxy)iodo]arenes, demonstrating its utility in synthesizing compounds with electron-withdrawing groups on the aromatic ring, which are essential in various chemical reactions (Iinuma, Moriyama, & Togo, 2012).

Safety and Hazards

The compound has a GHS07 signal word indicating a warning . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

2-(4-methoxycarbonyl-2-methylphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-7-5-9(11(14)15-2)4-3-8(7)6-10(12)13/h3-5H,6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCRYFPSMXFXRIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

877858-46-3
Record name 2-[4-(methoxycarbonyl)-2-methylphenyl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Trifluoroacetic acid (15 ml) was added to a solution of 4-tert-butoxycarbonylmethyl-3-methyl-benzoic acid methyl ester from Example E32.1 (2.84 g, 10.7 mmol) in dichloromethane (15 ml). The mixture was stirred for 90 min at room temperature, concentrated in vacuo and azeotroped with toluene. The residue was recrystallised from EtOAc and hexane to yield the title compound (1.81 g, 81%).
Quantity
15 mL
Type
reactant
Reaction Step One
Name
4-tert-butoxycarbonylmethyl-3-methyl-benzoic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three
Yield
81%

Synthesis routes and methods II

Procedure details

Methyl 4-(2-ethoxy-2-oxoethyl)-3-methylbenzoate (366 mg) was suspended in MeOH (10 ml) and H2O (2 ml) and treated with LiOH (48 mg) over 3 days. After the reaction mixture was acidified with 1N HCl, the product was extracted with EtOAc. Evaporation and drying in vacuum afforded the desired product (295 mg).
Name
Methyl 4-(2-ethoxy-2-oxoethyl)-3-methylbenzoate
Quantity
366 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
48 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

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